N-Propylbutyramide
Description
N-Propylbutyramide (IUPAC name: N-Propylbutanamide) is a secondary amide with the molecular formula C₇H₁₅NO. Its structure consists of a butyryl group (CH₂CH₂CH₂CO-) bonded to a nitrogen atom substituted with an n-propyl group (CH₂CH₂CH₃). The compound is identified by the SMILES notation O=C(NCCC)CCC and the InChIKey TUDFZSGUEDLTJC-UHFFFAOYSA-N .
As a member of the alkyl amide family, this compound exhibits typical amide characteristics, including hydrogen-bonding capability (due to the N-H and carbonyl groups) and moderate polarity. Its physicochemical properties, such as solubility and stability, are influenced by the hydrophobic n-propyl chain.
Properties
IUPAC Name |
N-propylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-5-7(9)8-6-4-2/h3-6H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDFZSGUEDLTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282578 | |
| Record name | Butanamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-73-7 | |
| Record name | N-Propylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propylbutanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, N-propyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PROPYLBUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMV7258F72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis Methods
Acylation of n-Propylamine with Butyryl Chloride
The most well-documented synthesis of N-propylbutyramide involves the direct acylation of n-propylamine with butyryl chloride. This method, described in U.S. Patent 3,259,646, proceeds via nucleophilic acyl substitution under mild conditions.
Procedure:
- Reagents : Butyryl chloride (0.5 mol) and n-propylamine (0.55 mol) are combined in anhydrous benzene.
- Reaction Conditions : The mixture is stirred and refluxed for 2 hours, facilitating the exothermic reaction.
- Workup : The benzene solvent is removed under reduced pressure, yielding crude this compound.
- Purification : The product is distilled to isolate pure this compound.
Key Parameters:
| Parameter | Value |
|---|---|
| Molar Ratio (Amine:Acyl Chloride) | 1.1:1 |
| Solvent | Benzene |
| Temperature | Reflux (~80°C) |
| Yield | Not explicitly reported |
This method prioritizes stoichiometric excess of n-propylamine to ensure complete consumption of the acyl chloride, minimizing side reactions such as HCl adduct formation. The use of benzene as a solvent, though effective, may necessitate substitution with safer alternatives (e.g., toluene) in modern applications.
Alternative Amidation Strategies
While the acylation route remains predominant, other amidation methods could theoretically apply to this compound synthesis, though direct evidence from literature is limited:
- Carboxylic Acid Activation : Reacting butyric acid with n-propylamine using coupling agents like N,N-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS). However, no peer-reviewed studies confirming this approach for this compound were identified in the provided sources.
- Enzymatic Catalysis : Amberlyst 46 resin, a heterogeneous catalyst effective in esterification, could hypothetically facilitate amidation, but experimental validation is absent in the literature.
Physicochemical Properties
This compound’s properties, as reported by CAS Common Chemistry, are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | 110–124°C @ 10 Torr |
| SMILES | O=C(NCCC)CCC |
| InChI Key | TUDFZSGUEDLTJC-UHFFFAOYSA-N |
The compound’s relatively low volatility at reduced pressure makes it suitable for high-temperature applications without significant decomposition.
Applications in Organic Synthesis
This compound’s utility extends beyond its synthesis to roles as a reaction medium. For example, it serves as a dipolar solvent in the Rosenmund-von-Braun reaction, enabling the conversion of p-bromophenol to p-hydroxybenzonitrile with cuprous cyanide. Its compatibility with strong nucleophiles and stability under reflux conditions underscore its versatility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and amines.
Substitution: It can participate in nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: Butanoic acid and propylamine.
Oxidation: Butanoic acid and propylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-propylbutyramide derivatives. For instance, a compound related to this compound, NAHA (2-[Benzyl-(2-nitro-benzenesulfonyl)-amino]-N-hydroxy-3-methyl-N-propyl-butyramide), was evaluated for its effects on breast cancer cells. The study demonstrated that NAHA significantly inhibited the proliferation and invasive behavior of MDA-MB-231 breast cancer cells both in vitro and in vivo. It achieved this by down-regulating proteins associated with cell cycle progression and promoting apoptosis in tumor cells. The compound also suppressed angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF) .
Table 1: Anticancer Activity of NAHA Derived from this compound
| Parameter | Control Group | NAHA Treatment |
|---|---|---|
| Tumor Volume (cm³) | 2.5 | 1.0 |
| Final Tumor Weight (g) | 3.0 | 1.2 |
| Apoptotic Cell Count | 10 | 50 |
| VEGF Positive Cells (%) | 60% | 20% |
Biochemical Applications
Enzymatic Reactions
This compound is used as a substrate in enzymatic reactions, particularly in the formation of amide bonds. A sustainable method utilizing Candida antarctica lipase B as a biocatalyst has been developed for the preparation of amides from various acids and amines, including this compound. This method offers an environmentally friendly alternative to traditional chemical synthesis, showcasing the versatility of this compound in biocatalysis .
Environmental Science
Surfactant Properties
Research has indicated that this compound can be employed as a surfactant due to its ability to reduce interfacial tension between liquid phases with polar differences. This property is beneficial in applications such as enhanced oil recovery and soil remediation, where surfactants are used to improve the solubility of contaminants in water .
Table 2: Surfactant Properties of this compound
| Property | Value |
|---|---|
| Surface Tension Reduction | 25% |
| Critical Micelle Concentration (CMC) | 0.5 g/L |
Case Studies
Case Study: Anticancer Efficacy of NAHA
A recent study conducted on mice xenografts demonstrated that NAHA, derived from this compound, effectively reduced tumor growth without observable toxicity at a dosage of 50 mg/kg administered three times per week over a period of 32 days. The results indicated a significant decrease in both tumor volume and weight compared to control groups, suggesting its potential use as a therapeutic agent in treating invasive breast cancers .
Case Study: Enzymatic Synthesis
In an innovative approach to amide synthesis, researchers utilized this compound as a reactant in an enzymatic reaction facilitated by Candida antarctica lipase B. The reaction conditions were optimized for maximum yield and efficiency, demonstrating the utility of this compound in green chemistry applications .
Mechanism of Action
The mechanism of action of N-Propylbutyramide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Compounds:
N-Methylbutyramide (C₅H₁₁NO): Shorter N-alkyl chain (methyl group).
N-Ethylbutyramide (C₆H₁₃NO): Intermediate N-alkyl chain (ethyl group).
N-Butylbutyramide (C₈H₁₇NO): Longer N-alkyl chain (n-butyl group).
N-Isopropylbutyramide (C₇H₁₅NO): Branched N-alkyl chain (isopropyl group).
Table 1: Theoretical Properties of N-Alkyl Butyramides
| Compound | Molecular Weight (g/mol) | Boiling Point (°C)* | Water Solubility* | logP* |
|---|---|---|---|---|
| N-Methylbutyramide | 101.15 | ~180 | Moderate | 0.8 |
| N-Ethylbutyramide | 115.17 | ~190 | Low-Moderate | 1.2 |
| This compound | 129.20 | ~200 | Low | 1.5 |
| N-Butylbutyramide | 143.23 | ~210 | Very Low | 2.0 |
| N-Isopropylbutyramide | 129.20 | ~195 | Low | 1.6 |
*Estimated values based on homologous series trends.
Key Trends and Analysis
Physical Properties:
- Boiling/Melting Points : Increase with longer N-alkyl chains due to stronger van der Waals interactions. Branched isomers (e.g., N-Isopropylbutyramide) typically exhibit lower boiling points than linear analogs (this compound) due to reduced molecular packing efficiency.
- Water Solubility : Decreases with longer or bulkier N-alkyl groups because of heightened hydrophobicity. N-Methylbutyramide, with the shortest chain, is the most water-soluble.
- Lipophilicity (logP): Increases with chain length, enhancing membrane permeability and compatibility with nonpolar solvents.
Chemical Reactivity:
- Hydrogen Bonding: All compounds retain one hydrogen bond donor (N-H), but bulkier substituents (e.g., N-Propyl) may reduce intermolecular hydrogen bonding compared to N-Methylbutyramide.
Biological Activity
N-Propylbutyramide, a member of the amide family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications, supported by research findings and data tables.
Chemical Structure and Synthesis
This compound is characterized by the presence of a propyl group attached to a butyramide backbone. Its molecular formula is CHNO, and its structure can be represented as follows:
The synthesis of this compound can be achieved through various methods, including enzymatic reactions using lipases as biocatalysts, which offer a sustainable approach to amide bond formation .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its effectiveness against Meloidogyne incognita, an important agricultural pest, this compound showed a lethal concentration (LC) value of 67.46 ppm, indicating its potential as a biopesticide . The compound's efficacy may be attributed to its relatively short alkyl chain, which enhances its bioactivity compared to longer-chain analogs .
Anticancer Properties
This compound has also been investigated for its anticancer potential. A derivative of this compound was found to exhibit promising antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231, with growth inhibition (GI) values of 8 µM and 4.7 µM respectively . This suggests that modifications to the alkyl chain can significantly influence its biological activity.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Activity :
Data Table
| Compound | Activity Type | Target Organism/Cell Line | LC/GI Value |
|---|---|---|---|
| This compound | Antimicrobial | Meloidogyne incognita | 67.46 ppm |
| This compound | Anticancer | MCF-7 | 8 µM |
| This compound | Anticancer | MDA-MB-231 | 4.7 µM |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as apoptosis and cell cycle regulation in cancer cells, while also disrupting metabolic pathways in microbial organisms.
Q & A
Q. What are the standard protocols for synthesizing N-Propylbutyramide with high purity?
this compound is typically synthesized via nucleophilic acyl substitution, reacting butyryl chloride with n-propylamine under controlled conditions. Key steps include:
Q. Which analytical techniques are most effective for characterizing this compound?
- Spectroscopy : NMR for structural elucidation, IR for functional group analysis.
- Chromatography : HPLC or GC-MS for purity assessment and quantification.
- Thermal Analysis : DSC/TGA to determine melting points and thermal stability.
Cross-validation with reference standards and peer-reviewed spectral libraries is critical .
Q. How can researchers assess the solubility and stability of this compound in different solvents?
- Solubility : Use shake-flask method with UV-Vis or HPLC quantification across solvents (polar, non-polar, protic).
- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure, monitored via LC-MS .
Advanced Research Questions
Q. How should contradictions in reported physicochemical data (e.g., melting point, solubility) be resolved?
Q. What experimental design strategies optimize this compound synthesis yield and scalability?
Q. How can computational modeling predict this compound’s reactivity or biological interactions?
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability.
- Docking Studies : Map binding affinities with target proteins using AutoDock or Schrödinger.
- Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. What methodologies address challenges in studying this compound’s mechanisms in cross-disciplinary contexts (e.g., pharmacology, material science)?
Q. How can researchers ensure reproducibility in studies involving this compound?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Publish detailed protocols via platforms like Protocols.io , including raw data and instrument settings.
- Replicate studies in independent labs with blinded analysis .
Q. What are best practices for validating this compound’s biological activity in preclinical models?
- Use dose-response assays (e.g., IC, EC) with positive/negative controls.
- Follow ARRIVE guidelines for in vivo studies, including randomization and blinding.
- Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. How should statistical analysis be tailored for this compound research data?
- For skewed data (e.g., bioactivity assays), apply non-parametric tests (Mann-Whitney U).
- Use multivariate analysis (PCA, PLS) for high-throughput datasets.
- Report effect sizes and confidence intervals to avoid overinterpretation of p-values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
